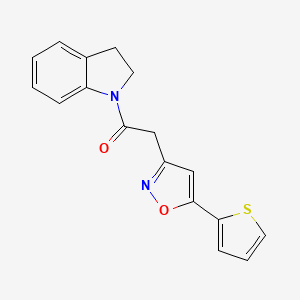
1-(Indolin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Indolin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone, also known as ITE, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ITE is a synthetic compound that has been found to have anti-inflammatory, anti-tumor, and immunomodulatory properties.
Scientific Research Applications
Antioxidant and Antimicrobial Activities
Novel derivatives of indole and thiophene, similar to 1-(Indolin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone, have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds, prepared through Claisen–Schmidt condensation reactions, exhibited significant activities against various pathogens and free radicals, suggesting their potential as effective antioxidant and antimicrobial agents (C. Gopi, V. G. Sastry, M. Dhanaraju, 2016).
Anticancer Properties
Another application area is the synthesis of thiazolyl(hydrazonoethyl)thiazoles derived from compounds with structural similarities to 1-(Indolin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone. These derivatives have shown promising antitumor activities against MCF-7 tumor cells, indicative of their potential as anti-breast cancer agents. This research highlights the importance of microwave-assisted synthesis in developing novel anticancer compounds (Huda K. Mahmoud et al., 2021).
Antifungal and Antibacterial Derivatives
The synthesis of 1H-indole derivatives, which share a core structural motif with 1-(Indolin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone, has demonstrated significant antibacterial and antifungal activities. These activities were assessed using various in vitro techniques, highlighting the potential of these compounds in treating infectious diseases caused by resistant strains of bacteria and fungi (2020).
Anticonvulsant Evaluation
Research into indole and triazine derivatives, similar in structural complexity to 1-(Indolin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone, has unveiled significant anticonvulsant properties. These studies utilized the maximal electroshock test and subcutaneous pentylenetetrazole screen, revealing compounds with potent activity, thereby indicating the potential for developing new anticonvulsant drugs (P. Ahuja, N. Siddiqui, 2014).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-17(19-8-7-12-4-1-2-5-14(12)19)11-13-10-15(21-18-13)16-6-3-9-22-16/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXKJENZFYYRDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,3-Dimethyl-6-oxo-1-phenyl-1,2,5,6-tetrahydropyridazin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B2873332.png)
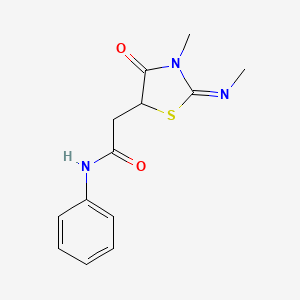
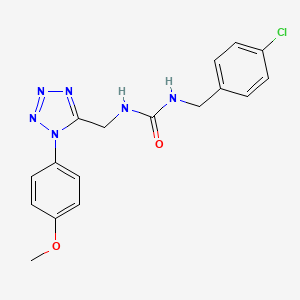
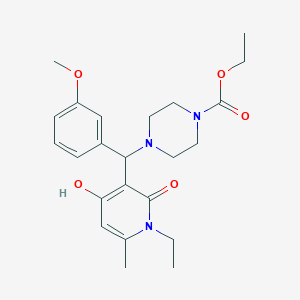
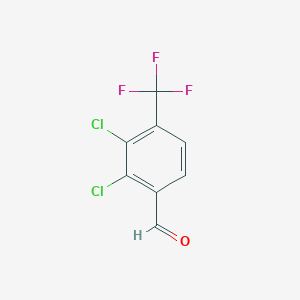
![N-[3-(4-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2873341.png)

![9-(4-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2873345.png)
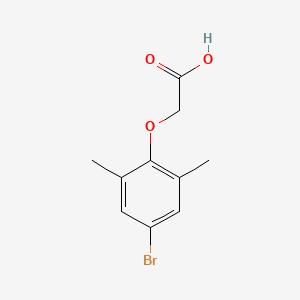
![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2873347.png)

![2-[7-(Furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2873349.png)
![7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2873352.png)